BenchChemオンラインストアへようこそ!

AD186

Sigma-1 Receptor Radioligand Binding Assay Selectivity Profile

Procure AD186 for your sigma-1 receptor research. This high-purity (≥98%) spirocyclic diamine is a definitive S1R agonist (Ki=2.7 nM, 10x over S2R). Ideal as a reference standard and for validating antagonist activity. Its specific N7-benzyl/N2-phenethyl substitution pattern ensures a pure agonist profile, crucial for studies in neuroprotection and CNS signaling pathways.

Molecular Formula C22H28N2
Molecular Weight 320.5 g/mol
Cat. No. B11928748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAD186
Molecular FormulaC22H28N2
Molecular Weight320.5 g/mol
Structural Identifiers
SMILESC1CN(CCC12CN(C2)CCC3=CC=CC=C3)CC4=CC=CC=C4
InChIInChI=1S/C22H28N2/c1-3-7-20(8-4-1)11-14-24-18-22(19-24)12-15-23(16-13-22)17-21-9-5-2-6-10-21/h1-10H,11-19H2
InChIKeyPDEOLLCFLXAXIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Benzyl-2-(2-phenylethyl)-2,7-diazaspiro[3.5]nonane (AD186): A High-Affinity, Selective Sigma-1 Receptor (S1R) Agonist for Neurological and Pain Research Procurement


7-Benzyl-2-(2-phenylethyl)-2,7-diazaspiro[3.5]nonane, also designated as AD186, is a spirocyclic diamine belonging to the 2,7-diazaspiro[3.5]nonane class. It is a potent and selective agonist of the sigma-1 receptor (S1R) with a dissociation constant (Ki) of 2.7 nM for S1R and 27 nM for the sigma-2 receptor (S2R), demonstrating a 10-fold selectivity for S1R over S2R [1]. The compound's molecular formula is C22H28N2, with a molecular weight of 320.48 g/mol, and it is typically supplied with a purity of >98% .

7-Benzyl-2-(2-phenylethyl)-2,7-diazaspiro[3.5]nonane: Why Generic Substitution with Other 2,7-Diazaspiro[3.5]nonane or Sigma Ligands Fails


Simple substitution of 7-Benzyl-2-(2-phenylethyl)-2,7-diazaspiro[3.5]nonane with other 2,7-diazaspiro[3.5]nonane derivatives or sigma receptor ligands is not possible due to profound differences in receptor subtype affinity, functional selectivity (agonist vs. antagonist), and resultant in vivo pharmacodynamics. The precise substitution pattern—specifically the benzyl group at the N7 position and the phenethyl group at the N2 position—is critical for achieving high S1R affinity (Ki = 2.7 nM) and a distinct 10-fold selectivity over S2R, as well as for conferring a pure agonist functional profile that is completely devoid of antiallodynic activity in vivo [1]. Close analogs, such as compound 5b (AB21) which differs by a carbonyl group, exhibit a >4-fold reduction in S1R affinity, a different selectivity ratio, and a pronounced antiallodynic effect in animal models [1].

7-Benzyl-2-(2-phenylethyl)-2,7-diazaspiro[3.5]nonane (AD186): Quantitative Evidence of Differentiation for Procurement and Experimental Design


Superior S1R Binding Affinity and Selectivity Relative to Clinical Benchmark (+)-Pentazocine and In-Class Analog AB21 (5b)

In competitive radioligand binding assays, 7-Benzyl-2-(2-phenylethyl)-2,7-diazaspiro[3.5]nonane (AD186) demonstrates a Ki of 2.7 ± 0.3 nM at the sigma-1 receptor (S1R), which is 1.6-fold more potent than the clinical benchmark S1R agonist (+)-pentazocine (Ki = 4.3 ± 0.5 nM). While (+)-pentazocine exhibits a 341-fold selectivity for S1R over S2R, its absolute S1R affinity is lower. More importantly, within the same 2,7-diazaspiro[3.5]nonane chemical series, AD186 shows a >4.8-fold higher S1R affinity compared to the structurally related analog 5b (AB21; Ki = 13 ± 2.5 nM) and a >3.7-fold higher affinity compared to 8f (AB10; Ki = 10 nM). AD186's selectivity ratio for S1R over S2R (KiS2R/KiS1R = 10) is also 28% higher than that of 5b (ratio = 7.8), indicating a more favorable selectivity window [1].

Sigma-1 Receptor Radioligand Binding Assay Selectivity Profile

Definitive S1R Agonist Functional Profile: Complete Reversal of BD-1063 Antiallodynia

In a phenytoin-induced mechanical hypersensitivity (allodynia) model in mice, 7-Benzyl-2-(2-phenylethyl)-2,7-diazaspiro[3.5]nonane (AD186) completely reverses the antiallodynic effect of the selective S1R antagonist BD-1063 at a dose of 20 mg/kg (i.p.). This functional reversal is a definitive signature of S1R agonism in vivo. In contrast, compounds 5b and 8f, which share the same 2,7-diazaspiro[3.5]nonane core, produce a maximum antiallodynic effect at 20 mg/kg that is completely reversed by the selective S1R agonist PRE-084, confirming their profile as S1R antagonists. AD186 itself, when administered alone, is completely devoid of any antiallodynic effect, further distinguishing it from its antagonist counterparts [1].

Sigma-1 Receptor Functional Assay Pain Model

Distinct In Vivo Efficacy Differentiation: Lack of Antiallodynic Activity vs. S1R Antagonists 5b and 8f

In the phenytoin-induced allodynia model, 7-Benzyl-2-(2-phenylethyl)-2,7-diazaspiro[3.5]nonane (AD186) exhibits a null effect on mechanical hypersensitivity at a dose of 20 mg/kg i.p., whereas the structurally related compounds 5b and 8f achieve the maximum possible antiallodynic effect at the same dose. This stark contrast in in vivo efficacy, despite all compounds being high-affinity S1R ligands, underscores the critical functional divergence between agonists and antagonists. The antiallodynic effect of 5b and 8f is entirely S1R-dependent, as it is reversed by PRE-084, confirming that the difference in efficacy is due to the intrinsic activity of the compounds at S1R, not off-target effects [1].

Sigma-1 Receptor In Vivo Pharmacology Pain

Molecular Docking Evidence for Optimized S1R Binding Pocket Engagement

Molecular docking simulations into the S1R crystal structure (PDB: 5HK1) reveal that 7-Benzyl-2-(2-phenylethyl)-2,7-diazaspiro[3.5]nonane (AD186) achieves a favorable binding score of -8.84 kcal/mol, which is lower (more favorable) than the score for the comparator compound 5b (-8.77 kcal/mol). The 2,7-diazaspiro[3.5]nonane core of AD186 positions the N7-benzyl group in a hydrophobic subpocket formed by residues Leu95, Leu105, Phe107, and Trp164, while the N2-phenethyl group extends into a second hydrophobic region. This binding mode is distinct from that of the antagonist 5b, where the presence of a carbonyl group alters the electrostatic surface and disrupts key interactions, leading to a different functional outcome [1].

Molecular Modeling Sigma-1 Receptor Structure-Activity Relationship

7-Benzyl-2-(2-phenylethyl)-2,7-diazaspiro[3.5]nonane (AD186): High-Value Research and Industrial Application Scenarios


S1R Agonist Reference Standard for Sigma Receptor Pharmacology Research

As a pure, high-affinity S1R agonist with a Ki of 2.7 nM and a 10-fold selectivity over S2R, AD186 serves as an ideal reference standard for characterizing novel sigma receptor ligands in binding and functional assays. Its well-defined agonist profile, confirmed by the complete reversal of BD-1063 antiallodynia in vivo, makes it a benchmark tool for calibrating S1R agonist activity in drug discovery programs [1].

Positive Control in Sigma-1 Receptor Antagonist Screening Assays

AD186's ability to fully reverse the antiallodynic effect of the S1R antagonist BD-1063 in the phenytoin-induced allodynia model provides a robust in vivo positive control for screening and validating novel S1R antagonists. Researchers can use AD186 to confirm the on-target, S1R-mediated mechanism of candidate antagonist compounds [1].

Tool Compound for Investigating S1R-Mediated Neuroprotection and Pain Pathways

Because AD186 lacks intrinsic antiallodynic activity despite its high S1R affinity, it is a uniquely valuable tool for dissecting S1R-mediated signaling pathways that are distinct from acute pain modulation. It is particularly suited for studies focused on S1R's roles in neuroprotection, synaptogenesis, endoplasmic reticulum stress response, and the pathophysiology of neurodegenerative diseases [1].

Procurement for Structure-Activity Relationship (SAR) Studies of 2,7-Diazaspiro[3.5]nonane Scaffold

The quantitative SAR data showing that the benzyl/phenethyl substitution pattern of AD186 confers superior S1R affinity and a pure agonist profile, compared to analogs like 5b and 8f, makes this compound an essential reference for medicinal chemistry campaigns aiming to optimize the 2,7-diazaspiro[3.5]nonane core for specific S1R functional outcomes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for AD186

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.